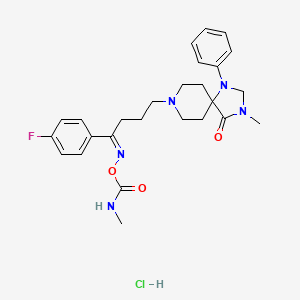

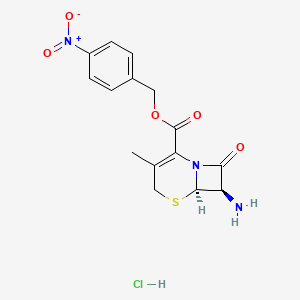

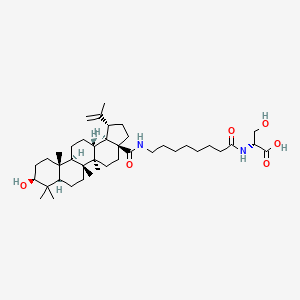

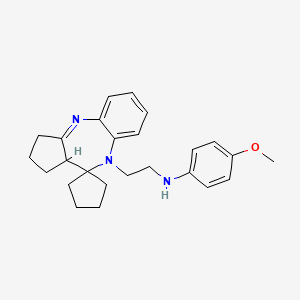

![molecular formula C27H38N2O7 B12725722 3-(3-Hydroxypropoxy)propan-1-ol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one CAS No. 154336-14-8](/img/structure/B12725722.png)

3-(3-Hydroxypropoxy)propan-1-ol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Polycaprolactone, dipropylene glycol, methylenebis(phenyl isocyanate) polymer is a type of polyurethane that combines polycaprolactone, dipropylene glycol, and methylenebis(phenyl isocyanate). This polymer is known for its excellent mechanical properties, biocompatibility, and biodegradability, making it suitable for various applications in the medical, industrial, and environmental fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of polycaprolactone, dipropylene glycol, methylenebis(phenyl isocyanate) polymer typically involves the following steps:

Polymerization of Caprolactone: Caprolactone is polymerized using a catalyst such as stannous octoate to form polycaprolactone.

Reaction with Dipropylene Glycol: Polycaprolactone is then reacted with dipropylene glycol under controlled conditions to form a prepolymer.

Addition of Methylenebis(phenyl isocyanate): The prepolymer is further reacted with methylenebis(phenyl isocyanate) to form the final polyurethane polymer.

Industrial Production Methods: In industrial settings, the production of this polymer involves large-scale reactors and precise control of temperature and pressure to ensure consistent quality and properties. The process may also include additional steps such as purification and stabilization to enhance the polymer’s performance .

Types of Reactions:

Hydrolysis: The polymer undergoes hydrolysis, especially in the presence of water, leading to the breakdown of ester bonds in polycaprolactone.

Oxidation: The polymer can undergo oxidation reactions, particularly at the methylene groups, leading to the formation of carbonyl compounds.

Substitution: The isocyanate groups in methylenebis(phenyl isocyanate) can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products:

Hydrolysis: Produces polycaprolactone oligomers and dipropylene glycol.

Oxidation: Produces carbonyl compounds and other oxidized derivatives.

Substitution: Produces substituted urethanes and other derivatives.

Wissenschaftliche Forschungsanwendungen

Polycaprolactone, dipropylene glycol, methylenebis(phenyl isocyanate) polymer has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various functional materials and composites.

Biology: Employed in tissue engineering and regenerative medicine due to its biocompatibility and biodegradability.

Medicine: Utilized in drug delivery systems, wound healing, and medical implants.

Industry: Applied in the production of coatings, adhesives, and elastomers for various industrial applications

Wirkmechanismus

The polymer exerts its effects through several mechanisms:

Biodegradation: The ester bonds in polycaprolactone are hydrolyzed by enzymes or water, leading to the gradual breakdown of the polymer.

Mechanical Properties: The polymer’s mechanical strength and flexibility are attributed to the interactions between polycaprolactone, dipropylene glycol, and methylenebis(phenyl isocyanate).

Biocompatibility: The polymer’s biocompatibility is due to its non-toxic degradation products and its ability to support cell attachment and proliferation.

Vergleich Mit ähnlichen Verbindungen

- **Poly(lactic-co-gly

Poly(lactic acid): Another biodegradable polymer used in medical and environmental applications.

Poly(glycolic acid): Known for its high strength and biodegradability, often used in medical sutures.

Eigenschaften

CAS-Nummer |

154336-14-8 |

|---|---|

Molekularformel |

C27H38N2O7 |

Molekulargewicht |

502.6 g/mol |

IUPAC-Name |

3-(3-hydroxypropoxy)propan-1-ol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one |

InChI |

InChI=1S/C15H14N2O2.C6H14O3.C6H10O2/c18-12-16-14(7-3-1-4-8-14)11-15(17-13-19)9-5-2-6-10-15;7-3-1-5-9-6-2-4-8;7-6-4-2-1-3-5-8-6/h1-7,9H,8,10-11H2;7-8H,1-6H2;1-5H2 |

InChI-Schlüssel |

GSOYLJHOEWCFFV-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(=O)OCC1.C1C=CC=CC1(CC2(CC=CC=C2)N=C=O)N=C=O.C(CO)COCCCO |

Verwandte CAS-Nummern |

154336-14-8 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.